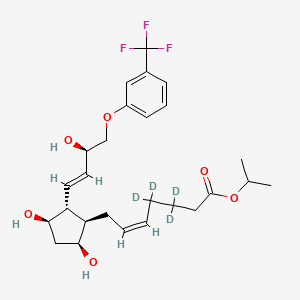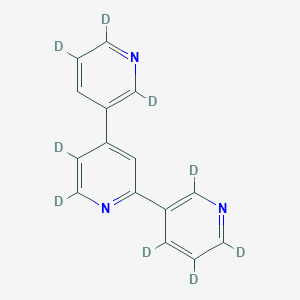
Nicotelline-d9 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotelline-d9 is a deuterium-labeled derivative of nicotelline, a minor alkaloid found in tobacco. The incorporation of deuterium atoms into the structure of nicotelline enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research . The molecular formula of Nicotelline-d9 is C15H2D9N3, and it has a molecular weight of 242.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nicotelline-d9 involves the deuteration of nicotelline. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The exact synthetic route may vary, but it generally involves the following steps:
Starting Material: Nicotelline is used as the starting material.
Deuteration: The hydrogen atoms in nicotelline are replaced with deuterium atoms using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Purification: The resulting Nicotelline-d9 is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of Nicotelline-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotelline are subjected to deuteration using industrial-scale reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The purified Nicotelline-d9 is packaged under controlled conditions to prevent contamination.
化学反応の分析
Types of Reactions: Nicotelline-d9 undergoes various chemical reactions, including:
Oxidation: Nicotelline-d9 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Nicotelline-d9 to its reduced forms.
Substitution: Nicotelline-d9 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nicotelline-d9 may yield N-oxides, while reduction may produce reduced forms of the compound .
科学的研究の応用
Nicotelline-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.
Medicine: Utilized in drug development to study the metabolic pathways and pharmacokinetics of potential therapeutic agents.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications
作用機序
The mechanism of action of Nicotelline-d9 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic receptors composed of five subunits. Nicotelline-d9 binds to these receptors, leading to the activation of dopaminergic neurons in the cortico-limbic pathways. This interaction results in the modulation of neurotransmitter release and neuronal activity .
類似化合物との比較
Nicotelline-d9 is compared with other similar compounds, such as:
Nicotelline: The non-deuterated form of Nicotelline-d9.
Nicotine: A major alkaloid in tobacco with similar pharmacological properties.
Anabasine: Another minor tobacco alkaloid with distinct chemical properties.
Anatabine: A minor tobacco alkaloid with potential therapeutic applications
Uniqueness: Nicotelline-d9 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds .
特性
分子式 |
C15H11N3 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
2,3,4,6-tetradeuterio-5-[5,6-dideuterio-4-(2,5,6-trideuteriopyridin-3-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H/i1D,2D,4D,5D,6D,7D,8D,10D,11D |
InChIキー |
OILSPHJMIPYURT-ZDMBMJMYSA-N |
異性体SMILES |
[2H]C1=CC(=C(N=C1[2H])[2H])C2=CC(=NC(=C2[2H])[2H])C3=C(N=C(C(=C3[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


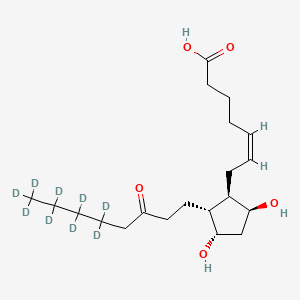
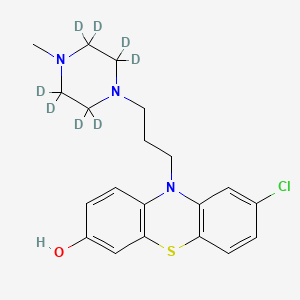

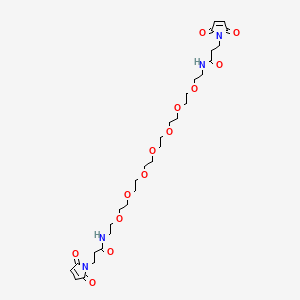
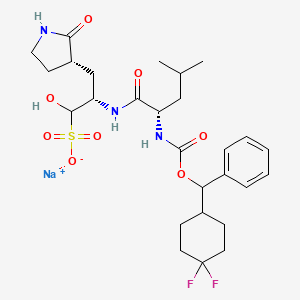
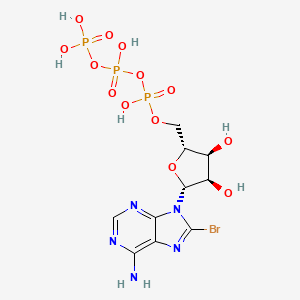


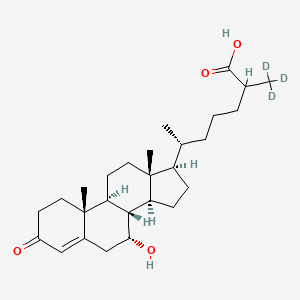
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
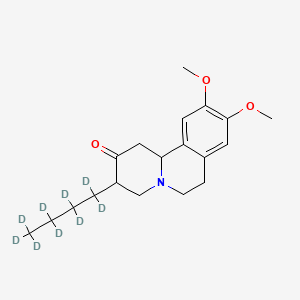
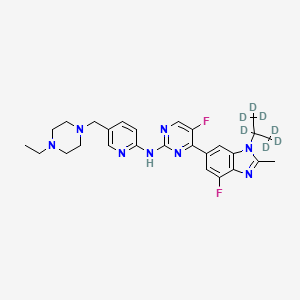
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
